molecular formula C16H14ClF3N4O3 B11480065 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester

Cat. No.: B11480065
M. Wt: 402.75 g/mol
InChI Key: SEPGRUHGERDJLQ-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, amide formation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the use of efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]ACETATE: Shares structural similarities but lacks the trifluoromethyl and pyrimidinyl groups.

    PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES: Similar in having a pyrimidine ring but differ in other structural aspects.

Uniqueness

ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClF3N4O3

Molecular Weight

402.75 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyrimidin-2-ylamino)propanoate

InChI

InChI=1S/C16H14ClF3N4O3/c1-2-27-13(26)15(16(18,19)20,24-14-21-8-5-9-22-14)23-12(25)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

SEPGRUHGERDJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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